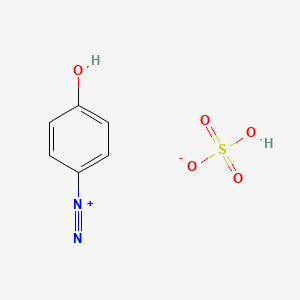

4-Hydroxybenzenediazonium sulfate

Description

Propriétés

Numéro CAS |

41279-80-5 |

|---|---|

Formule moléculaire |

C6H6N2O5S |

Poids moléculaire |

218.19 g/mol |

Nom IUPAC |

hydrogen sulfate;4-hydroxybenzenediazonium |

InChI |

InChI=1S/C6H4N2O.H2O4S/c7-8-5-1-3-6(9)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4) |

Clé InChI |

ZBZPTCVJEOXKHK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1[N+]#N)O.OS(=O)(=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 Hydroxybenzenediazonium Sulfate and Derivatives

Optimized Conventional Diazotization Strategies from 4-Aminophenol (B1666318)

The standard preparation of aryl diazonium salts involves the reaction of a primary aromatic amine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid. iitk.ac.innumberanalytics.com For 4-hydroxybenzenediazonium (B98636) sulfate (B86663), the precursor is 4-aminophenol. The reaction is typically conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is often used immediately in subsequent reactions. vedantu.comcuhk.edu.hk

The general equation for the diazotization of an aromatic amine is: ArNH₂ + NaNO₂ + 2HX → ArN₂⁺X⁻ + NaX + 2H₂O numberanalytics.com

In the specific case of 4-aminophenol to form the sulfate salt, the reaction is: HOC₆H₄NH₂ + NaNO₂ + H₂SO₄ → [HOC₆H₄N₂]⁺HSO₄⁻ + NaHSO₄ + H₂O

A typical laboratory procedure involves dissolving 4-aminophenol in an aqueous solution of sulfuric acid, cooling the mixture in an ice bath, and then slowly adding a solution of sodium nitrite while maintaining the low temperature. cuhk.edu.hk

Mechanistic Insights into Diazonium Ion Formation

The diazotization reaction mechanism is a well-established, multi-step process that begins in an acidic medium. byjus.comvedantu.com

Formation of the Nitrosating Agent: The strong mineral acid, in this case, sulfuric acid, protonates the nitrous acid (formed from sodium nitrite and the acid) to generate the highly electrophilic nitrosonium ion (NO⁺). vedantu.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-aminophenol) attacks the nitrosonium ion. vedantu.com This forms an N-nitrosamine intermediate.

Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide. byjus.com Subsequent protonation of the hydroxyl group by the acid creates a good leaving group (water).

Formation of the Diazonium Ion: The elimination of a water molecule results in the formation of the final aryl diazonium ion, which possesses the characteristic N≡N triple bond. byjus.comvedantu.com The diazonium group is a strong electron-withdrawing group, significantly increasing the acidity of the phenolic proton in 4-hydroxybenzenediazonium; the pKa is lowered by approximately a million-fold compared to phenol (B47542) itself. wikipedia.org

Influence of Reagents and Reaction Conditions on Yield and Purity

The yield and purity of 4-hydroxybenzenediazonium sulfate are critically dependent on several reaction parameters.

| Parameter | Influence on Yield and Purity |

| Temperature | Low temperatures (typically 0-5 °C) are essential to prevent the decomposition of the thermally unstable diazonium salt. numberanalytics.comwikipedia.org Warming can lead to the formation of phenol through a substitution reaction with water, reducing the yield of the desired salt. nptel.ac.in |

| Acidity (pH) | The reaction requires a sufficiently acidic medium to generate the nitrosonium ion. studfile.net However, the acidity must be carefully controlled. For weakly basic amines, the equilibrium between the free amine and its protonated form is crucial, as the nitrosating agent attacks the free amine base. studfile.net For 4-aminophenol, specific hydrogen fluoride (B91410)/pyridine ratios have been shown to be critical in fluorodediazoniation reactions to avoid byproduct formation. thieme-connect.de |

| Reagent Stoichiometry | A slight excess of the amine is sometimes used to ensure all the nitrite is consumed, preventing side reactions. cuhk.edu.hk The concentration of reactants must also be managed, as highly concentrated solutions can lead to unwanted side reactions or precipitation issues. nih.gov |

| Mixing | Efficient stirring is important to ensure homogeneity and effective heat transfer, especially during the addition of the nitrite solution, which is an exothermic process. cuhk.edu.hk |

Synthesis of Modified and Stabilized Diazonium Salts

A major challenge in working with diazonium salts is their inherent instability; many are explosive in their solid, dry state. noaa.gov This has driven research into methods for their stabilization to allow for safer handling and isolation.

Approaches for Enhanced Isolation and Handling

Several strategies have been developed to improve the stability of isolated diazonium salts.

Counter-ion Exchange: One of the most common methods is to exchange the initial counter-ion (like chloride or hydrogensulfate) for a less nucleophilic and bulkier one. Salts like tetrafluoroborates (BF₄⁻) and tosylates are significantly more stable than their halide counterparts and can often be isolated as solids that are stable at room temperature. wikipedia.orgorganic-chemistry.org The Schiemann reaction, for example, utilizes the formation of a stable diazonium tetrafluoroborate (B81430) salt as an intermediate. libretexts.org

Formation of Double Salts: The addition of metal salts, such as zinc chloride, can form more stable double salts, which has been a historical method for improving safety. noaa.gov

Complexation with Crown Ethers: Crown ethers can encapsulate the diazonium ion, forming a stable host-guest complex. noaa.govacs.org This complexation shields the diazonium group, reducing its tendency to decompose. The formation of these complexes has been observed and studied in the gas phase using mass spectrometry. acs.org

Stabilization with Naphthalenedisulfonic Acid: A reported method for preparing stable solid diazonium salts from weakly basic amines involves diazotization in the presence of 1,5-naphthalenedisulfonic acid, which acts as both a stabilizer and a proton donor. researchgate.net

Use of Borane Cages: Weakly coordinating dianions like dodecahydro-closo-dodecaborate have been successfully used to capture and stabilize diazonium cations, including 4-hydroxybenzenediazonium, yielding salts that are stable for extended periods. metu.edu.tr

Continuous Flow Chemistry for Diazonium Salt Production

Continuous flow chemistry has emerged as a powerful technology for handling hazardous reactions, making it particularly well-suited for the synthesis of unstable intermediates like diazonium salts. mdpi.comwuxiapptec.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. wuxiapptec.com This approach minimizes the accumulation of hazardous materials, as the unstable diazonium salt is generated on-demand and consumed immediately in a subsequent step. nih.govwuxiapptec.com

The adoption of flow chemistry for diazotization has been driven by its ability to significantly enhance the safety profile of a process that is notoriously difficult to scale up in traditional batch reactors. mdpi.com

Enhanced Reaction Control and Efficiency in Flow Systems

Flow reactors offer significant advantages over batch processing for diazotization reactions, leading to improved control, efficiency, and safety. seqens.compharmablock.com

| Advantage | Description |

| Enhanced Safety | The small internal volume of flow reactors means that only a minimal amount of the hazardous diazonium salt is present at any given time. This drastically reduces the risks associated with thermal runaways or explosive decomposition. wuxiapptec.comacs.orgvapourtec.com |

| Superior Heat Transfer | Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, allowing for extremely efficient heat dissipation. This enables precise temperature control, which is critical for preventing the degradation of the diazonium salt. wuxiapptec.compharmablock.comseqens.com |

| Improved Mixing | The rapid and efficient mixing in flow reactors ensures that reagents are combined uniformly, which can lead to cleaner reaction profiles, higher selectivity, and fewer by-products. rsc.org |

| Increased Yield and Purity | The precise control over parameters like residence time, temperature, and stoichiometry often results in higher yields and product purity compared to batch methods. One study reported a diazotization reaction yield increasing from 56% in batch to 90% in a flow system. wuxiapptec.com |

| Scalability | Scaling up production in a flow system is often more straightforward than in batch. Instead of using larger, more dangerous reactors, production can be increased by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). seqens.com |

A study on the synthesis of aryldiazonium tetrafluoroborates demonstrated that a flow process could achieve a 100% yield for 4-hydroxybenzenediazonium tetrafluoroborate, compared to just 21% in a comparable batch process. arkat-usa.org This highlights the transformative potential of continuous flow technology for producing these valuable synthetic intermediates.

Mechanistic Investigations of 4 Hydroxybenzenediazonium Sulfate Reactions

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In the context of 4-hydroxybenzenediazonium (B98636) sulfate (B86663), the diazonium group acts as an electrophile, particularly in azo coupling reactions where it attacks other electron-rich aromatic compounds. wikipedia.orghandwiki.org The mechanism generally proceeds in two main steps: the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (often called a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. chemistrysteps.commasterorganicchemistry.comdalalinstitute.com The first step, which disrupts the stable aromatic system, is typically the slow, rate-determining step. masterorganicchemistry.com

Detailed Reaction Mechanisms with Activating Agents

In azo coupling reactions, the 4-hydroxybenzenediazonium cation is the electrophile, and it reacts with another activated aromatic compound, such as a phenol (B47542) or an aniline (B41778), which serves as the nucleophile. wikipedia.orghandwiki.org The rate and efficiency of this EAS reaction are highly dependent on the nature of the activating group on the coupling partner and the pH of the reaction medium.

Activating groups, such as hydroxyl (-OH) and amino (-NH2), are powerful ortho, para-directors that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. dalalinstitute.comlibretexts.org The mechanism involves the attack of the electron-rich aromatic ring of the coupling agent on the terminal nitrogen of the diazonium ion. libretexts.org

The pH plays a critical role in modulating the reactivity of the coupling partners. libretexts.orgorganic-chemistry.org

With phenols as coupling agents: The reaction is faster at a high (alkaline) pH. wikipedia.org Under alkaline conditions (pH > 7.5), the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). libretexts.org The phenoxide ion is a much stronger activating group than the neutral hydroxyl group, significantly enhancing the nucleophilicity of the aromatic ring and accelerating the coupling reaction. libretexts.org

With anilines as coupling agents: The reaction proceeds more effectively in mildly acidic or neutral conditions (pH < 6). libretexts.orgorganic-chemistry.org At a low pH, the amino group remains as -NH2, a strong activator. If the pH is too acidic, the amino group gets protonated to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group, thus preventing the desired coupling reaction.

Regiochemical Control in Coupling Reactions

The regiochemistry of azo coupling reactions is dictated by the directing effects of the activating group on the nucleophilic partner. The incoming 4-hydroxybenzenediazonium electrophile is directed to specific positions on the aromatic ring of the coupling agent.

Ortho/Para Direction: Strongly activating groups like -OH and -NH2 are ortho, para-directors. libretexts.org Coupling occurs preferentially at the para position relative to the activating group due to lesser steric hindrance. wikipedia.orgorganic-chemistry.org If the para position is already occupied by another substituent, the coupling reaction will then occur at one of the ortho positions, although the reaction rate may be slower. wikipedia.orghandwiki.orgorganic-chemistry.org

Influence of pH on Regioselectivity: As mentioned, pH controls the active form of the coupling agent. For phenols, alkaline conditions are required to form the highly activated phenoxide ion, which then directs the coupling to the para position. libretexts.orgchemguide.co.uk For anilines, acidic conditions below pH 6 are optimal to ensure the amino group is not protonated and can exert its para-directing influence. libretexts.org

The following table summarizes the regiochemical outcomes for the coupling of 4-hydroxybenzenediazonium sulfate with common activating agents.

| Coupling Agent | Activating Group | Optimal pH | Primary Position of Attack |

| Phenol | -OH | Alkaline (>7.5) | Para |

| Aniline | -NH2 | Mildly Acidic (<6) | Para |

| N,N-Dimethylaniline | -N(CH3)2 | Mildly Acidic | Para |

| 1-Naphthol | -OH | Alkaline | Para (to the -OH) |

| 2-Naphthol (B1666908) | -OH | Alkaline | Ortho (position 1) |

This table is generated based on general principles of azo coupling reactions. wikipedia.orghandwiki.orglibretexts.orgorganic-chemistry.org

Single-Electron Transfer (SET) Processes

Beyond the classical two-electron EAS pathway, this compound can react through single-electron transfer (SET) mechanisms. In these processes, the diazonium ion acts as an electron acceptor. The transfer of a single electron to the diazonium cation leads to the formation of a highly reactive aryl radical, which is a key intermediate in various synthetic transformations. wangresearchgroup.org This pathway is distinct from heterolytic cleavage which forms an aryl cation.

Generation and Reactivity of Aryl Radical Intermediates

The reduction of the 4-hydroxybenzenediazonium ion by a single electron results in an unstable diazenyl radical. This intermediate rapidly loses a molecule of dinitrogen (N2) to generate the 4-hydroxyphenyl radical. wangresearchgroup.org

Generation: [HO-C6H4-N≡N]⁺ + e⁻ → [HO-C6H4-N=N]• → HO-C6H4• + N2

This SET process can be initiated by various means, including chemical reducing agents, electrochemical reduction, or photochemical induction. dokumen.pubacs.org The 4-hydroxyphenyl radical is a versatile intermediate capable of participating in a wide range of reactions, such as C-C bond formations and functional group interconversions. For instance, these radicals can be used in arylation reactions of olefins (Meerwein arylation) or in the functionalization of surfaces like carbon nanotubes. acs.orgresearchgate.net Studies have shown that these radicals can also induce DNA damage by causing single-strand breaks and base modifications. ca.gov

Kinetics and Thermodynamic Aspects of Electron Transfer

The kinetics and thermodynamics of the SET process are crucial for understanding the reaction's feasibility and rate. The rate of electron transfer is governed by principles described by Marcus theory, which relates the reaction rate to the Gibbs free energy change (ΔG°) and the reorganization energy (λ) of the system. acs.orgnumberanalytics.com The reorganization energy represents the energy cost associated with the structural and solvation changes required for the electron transfer to occur. numberanalytics.com

For diazonium salts, the electron transfer step can be the rate-determining step in certain radical reactions, such as the Sandmeyer reaction. rsc.org Studies have shown that electron-withdrawing substituents on the aryl ring increase the reactivity of the diazonium salt towards reduction, while electron-donating groups have the opposite effect. rsc.org The electrode material can also significantly influence the rate of heterogeneous electron transfer. mq.edu.au

| Parameter | Description | Implication for this compound |

| Reduction Potential (E°) | The thermodynamic driving force for accepting an electron. | The hydroxyl group (-OH) is electron-donating, which would make the reduction potential less positive compared to unsubstituted benzenediazonium (B1195382), potentially slowing the SET rate. |

| Reorganization Energy (λ) | The energy barrier associated with structural and solvent rearrangement upon electron transfer. numberanalytics.com | Includes both inner-sphere (bond lengths/angles) and outer-sphere (solvent) components. A smaller λ generally leads to a faster reaction. |

| Rate Constant (k_ET) | The kinetic measure of the electron transfer speed. | Can be influenced by solvent, temperature, and the nature of the electron donor. numberanalytics.com It is often predicted using the Marcus equation. numberanalytics.comrsc.org |

This table outlines key parameters from Marcus theory and their relevance to the SET reactions of this compound.

Photochemical and Thermal Induction of Radical Pathways

Radical pathways for this compound can be initiated non-chemically through the input of energy, either as light (photochemistry) or heat (thermolysis).

Photochemical Induction: Arenediazonium salts can be decomposed by UV light. thieme-connect.de This photodediazoniation can proceed through either a homolytic cleavage to generate an aryl radical and a nitrogen molecule or a heterolytic cleavage to form an aryl cation. researchgate.net The specific pathway can depend on the solvent and reaction conditions. Illumination has been shown to increase the reactivity of 4-hydroxybenzene diazonium, leading to greater extents of reaction, for example in the functionalization of single-walled carbon nanotubes. researchgate.net The absorption of a photon provides the necessary energy to overcome the activation barrier for the C-N bond cleavage.

Thermal Induction: Heating an aqueous solution of a diazonium salt can lead to its decomposition. chemguide.co.uk While reaction with water to form a phenol is a common outcome (a substitution reaction), thermal decomposition can also induce homolytic cleavage to generate aryl radicals. researchgate.net For example, the non-catalyzed reaction of some arenediazonium salts with olefins at elevated temperatures (e.g., 60 °C) indicates that thermal conditions can be sufficient to generate aryl radicals for subsequent reactions. acs.org The stability of diazonium salts is often low, and they are typically prepared at cold temperatures (0-5 °C) to prevent premature decomposition. nih.gov

| Induction Method | Energy Source | Key Intermediate | Typical Outcome |

| Photochemical | UV Light (e.g., 254-350 nm) thieme-connect.de | Aryl Radical / Aryl Cation | Arylation, Substitution |

| Thermal | Heat (e.g., > 40-60 °C) chemguide.co.ukacs.org | Aryl Radical / Aryl Cation | Arylation, Substitution (e.g., formation of phenol in water) |

This table compares the two primary non-chemical methods for inducing radical pathways from this compound.

Electrochemical Reaction Pathways

The electrochemical behavior of this compound is characterized by distinct reaction pathways that can be precisely manipulated. The reduction of the diazonium group is a key process, leading to the formation of highly reactive intermediates that are central to its synthetic utility.

Stepwise Reduction to Aryl Radical and Anion

The electrochemical reduction of aryldiazonium salts, including this compound, proceeds through a well-defined stepwise mechanism. researchgate.netrsc.orgnih.gov This process involves two sequential single-electron transfers. rsc.orgnih.gov The initial step is the transfer of a single electron from the cathode to the diazonium salt. rsc.org This results in the cleavage of the carbon-nitrogen bond, releasing a molecule of nitrogen and forming a highly reactive aryl radical. rsc.orgresearchgate.net

First Reduction (Formation of Aryl Radical): Ar-N₂⁺ + e⁻ → Ar• + N₂

Second Reduction (Formation of Aryl Anion): Ar• + e⁻ → Ar⁻

Studies on various substituted aryldiazonium salts in aqueous solutions have confirmed this two-step reduction, showing two distinct irreversible cathodic peaks in cyclic voltammetry experiments, corresponding to the reduction to the radical and subsequently to the anion. rsc.org For diazonium salts with a hydroxyl substituent, like 4-hydroxybenzenediazonium, poor adsorption characteristics on the electrode surface are typically observed. researchgate.netrsc.orgnih.gov The reduction potential is influenced by the nature of the substituent on the aromatic ring; electron-withdrawing groups facilitate the reduction process. researchgate.netnih.gov

The generated aryl radical is a key intermediate that can be harnessed for various surface modification and synthetic applications. rsc.org

Electrochemical Control of Reaction Selectivity

The electrochemical nature of the reaction allows for significant control over its selectivity. By carefully selecting and optimizing electrochemical parameters, such as the applied potential, it is possible to direct the reaction towards specific outcomes. researchgate.net This control is crucial for applications like the selective functionalization of materials.

For instance, research on single-walled carbon nanotubes (SWNTs) has demonstrated that the electrochemical reaction with 4-hydroxybenzene diazonium salt can be highly selective. researchgate.netnih.gov By optimizing the electrochemical conditions, it is possible to achieve a high degree of selective coupling of the hydroxyphenyl radicals onto metallic nanotubes over semiconducting ones. researchgate.net This selectivity arises from the differences in the electronic structures of the nanotubes, where the electron transfer required for the reaction is more favorable for the metallic types. researchgate.net

This electrochemical control provides a powerful tool for achieving regioselective and chemoselective transformations that are often challenging using traditional chemical methods. organic-chemistry.org The ability to generate the reactive aryl radical intermediate under mild, electrochemically controlled conditions avoids the need for harsh reagents and allows for precise modification of substrates. organic-chemistry.orgrsc.org

Solvent Effects on Reaction Mechanisms and Equilibria

The solvent environment plays a critical role in the reaction mechanisms and chemical equilibria of this compound. The composition and polarity of the solvent can significantly influence the stability of reactive intermediates and the position of tautomeric equilibria. mdpi.comirb.hr

Role of Solvent Composition on Tautomerism (e.g., Azo-Hydrazone)

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as those derived from 4-hydroxybenzenediazonium salts, can exist in two tautomeric forms: the azo form and the hydrazone form. nitrkl.ac.in This phenomenon, known as azo-hydrazone tautomerism, involves the intramolecular transfer of a proton between the oxygen atom of the hydroxyl group and a nitrogen atom of the azo group. nitrkl.ac.in

The equilibrium between these two forms is highly dependent on the solvent. numberanalytics.comresearchgate.net Factors such as solvent polarity, hydrogen bonding capability, and the specific solute-solvent interactions determine which tautomer is more stable and therefore predominates in solution. nitrkl.ac.inmissouri.edu

Polar Solvents: Generally, polar solvents tend to stabilize the more polar tautomer. missouri.edu In many cases, the hydrazone form is more polar and is therefore favored in solvents with high dielectric constants. irb.hr Polar solvents can also stabilize charged intermediates that may be involved in the tautomerization process, thereby lowering the activation energy for the conversion. researchgate.net For example, spectral changes in different solvents can indicate a shift in the tautomeric equilibrium. researchgate.net

Non-polar Solvents: In non-polar solvents, the less polar azo tautomer is often more stable. missouri.edu

Hydrogen Bonding: Solvents capable of hydrogen bonding can significantly influence the equilibrium by selectively solvating one of the tautomers. missouri.edu For instance, a hydrogen bond-accepting solvent like DMSO can stabilize the enol (azo) form. missouri.edu

The position of the azo-hydrazone equilibrium is crucial as it affects the compound's fundamental properties, including its color, photostability, and reactivity. nitrkl.ac.in

Table 1: Influence of Solvent on Tautomeric Equilibrium

| Solvent Property | Effect on Equilibrium | Predominant Form (General Trend) |

| High Polarity | Stabilizes the more polar tautomer. | Often shifts toward the hydrazone form. irb.hr |

| Low Polarity | Favors the less polar tautomer. | Often shifts toward the azo form. irb.hr |

| Hydrogen Bond Donor | Can stabilize the hydrazone form. | Varies depending on specific interactions. |

| Hydrogen Bond Acceptor | Can stabilize the azo (enol) form. | Varies depending on specific interactions. missouri.edu |

Advanced Chemical Transformations and Applications in Organic Synthesis

Functional Group Interconversions via Diazonium Displacement

The displacement of the diazonium group from 4-hydroxybenzenediazonium (B98636) sulfate (B86663) is a powerful strategy for introducing a variety of substituents onto the phenolic ring. These reactions, often proceeding via radical or cationic intermediates, provide synthetic routes that are complementary to traditional electrophilic aromatic substitution.

Carbon-Halogen Bond Formation

The substitution of the diazonium group with halogens is a cornerstone of diazonium chemistry, offering pathways to aryl halides that can be difficult to access through direct halogenation.

Sandmeyer Reaction: The Sandmeyer reaction provides a reliable method for the synthesis of aryl chlorides and bromides from aryldiazonium salts using copper(I) halides as reagents or catalysts. wikipedia.orgchemigod.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. geeksforgeeks.org While specific yields for the reaction of 4-hydroxybenzenediazonium sulfate are not extensively reported in readily available literature, the general applicability of the Sandmeyer reaction suggests its utility in converting this compound to 4-chlorophenol (B41353) and 4-bromophenol. The reaction is typically carried out by treating the aqueous diazonium salt solution with the corresponding copper(I) halide. wikipedia.orggeeksforgeeks.org

Balz-Schiemann Reaction: For the introduction of fluorine, the Balz-Schiemann reaction is the method of choice. wikipedia.orgacs.org This reaction involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate (B81430) salt. wikipedia.orgnumberanalytics.com The process is believed to proceed through the formation of an aryl cation, which then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion. wikipedia.orgmasterorganicchemistry.com Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to potentially improve yields. wikipedia.org A study on the flow synthesis of various aryldiazonium tetrafluoroborates reported a 100% yield for 4-hydroxybenzenediazonium tetrafluoroborate, highlighting the efficiency of modern synthetic methods in preparing the necessary precursor for this transformation. arkat-usa.org

| Reaction | Reagent(s) | Product | Typical Yield (%) |

| Sandmeyer (Chlorination) | CuCl | 4-Chlorophenol | Moderate to Good |

| Sandmeyer (Bromination) | CuBr | 4-Bromophenol | Moderate to Good |

| Balz-Schiemann | 1. HBF₄ 2. Heat | 4-Fluorophenol | Good to Excellent |

Table 1: Carbon-Halogen Bond Formation Reactions. Yields are general estimates for Sandmeyer reactions on aryldiazonium salts and based on reported high-yield synthesis of the tetrafluoroborate precursor for the Balz-Schiemann reaction.

Carbon-Oxygen and Carbon-Sulfur Bond Formation

The diazonium group can also be displaced by oxygen and sulfur nucleophiles, providing routes to phenols and their sulfur analogues.

Heating an aqueous solution of this compound leads to its decomposition and the formation of hydroquinone (B1673460) (benzene-1,4-diol). wikipedia.org This reaction, sometimes referred to as "phenolverkochung," proceeds by the displacement of the diazonium group by a hydroxyl group from water. wikipedia.org To suppress potential side reactions where the newly formed phenol (B47542) couples with the remaining diazonium salt, the reaction is typically carried out in the presence of acid. wikipedia.org

The formation of carbon-sulfur bonds can be achieved through various methods. One approach involves the reaction of the diazonium salt with potassium ethylxanthate (B89882), followed by hydrolysis to yield the corresponding thiol. lscollege.ac.in More modern approaches utilize photoredox catalysis to facilitate the reaction between in situ generated aryl diazonium salts and thiols to form diaryl sulfides. beilstein-journals.org These reactions tolerate a range of functional groups, making them versatile synthetic tools. beilstein-journals.org

| Reaction | Reagent(s) | Product |

| Hydroxylation | H₂O, Heat | Hydroquinone |

| Thiolation (two-step) | 1. Potassium ethylxanthate 2. Hydrolysis | 4-Mercaptophenol |

| Sulfide Formation | Aryl/Alkyl Thiol, Photocatalyst | 4-(Aryl/Alkylthio)phenol |

Table 2: Carbon-Oxygen and Carbon-Sulfur Bond Formation Reactions.

Reduction to Aryl-Hydrogen Bonds

The diazonium group can be removed and replaced with a hydrogen atom, a process known as hydrodediazoniation. This transformation is particularly useful when the directing effects of an amino group (from which the diazonium salt is derived) are needed for a synthetic step, after which the amino functionality is no longer required. A common and effective reagent for this reduction is hypophosphorous acid (H₃PO₂). wikipedia.orgdoubtnut.com The reaction proceeds via a radical mechanism. doubtnut.com When this compound is treated with hypophosphorous acid, it is reduced to phenol. vulcanchem.comacs.org

| Reagent | Product |

| Hypophosphorous acid (H₃PO₂) | Phenol |

| Ethanol | Phenol |

Table 3: Reduction to Aryl-Hydrogen Bond.

Formation of Carbon-Nitrogen and Carbon-Carbon Bonds

Beyond the well-known azo coupling, the diazonium group can participate in other carbon-nitrogen and carbon-carbon bond-forming reactions. The Gabriel synthesis and the Ritter reaction are classical methods for C-N bond formation, though their application with aryldiazonium salts is less common than with alkyl halides. nptel.ac.in More relevant to aryldiazonium chemistry are coupling reactions that forge new C-C bonds.

The Gomberg-Bachmann reaction allows for the synthesis of biaryl compounds by reacting a diazonium salt with another aromatic compound, often in the presence of a base. wikipedia.org This reaction proceeds through an aryl radical intermediate. wikipedia.org However, the yields of the Gomberg-Bachmann reaction are often low, typically less than 40%, due to competing side reactions. wikipedia.orgmycollegevcampus.com Improvements have been developed, such as using diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst. wikipedia.org

The Meerwein arylation involves the addition of an aryldiazonium salt to an electron-poor alkene, catalyzed by a metal salt, typically copper(I). wikipedia.org This reaction also proceeds via an aryl radical, which adds to the alkene. wikipedia.org The resulting radical intermediate can then be trapped by a variety of reagents. wikipedia.org The scope of the Meerwein arylation has been expanded to include various electron-deficient alkenes, and photoredox catalysis has emerged as a powerful tool to mediate this transformation under mild conditions. bris.ac.ukrsc.orgnih.gov Iron-catalyzed Meerwein arylations have also been developed for electron-rich olefins. acs.org

| Reaction | Coupling Partner | Product Type |

| Gomberg-Bachmann | Arene (e.g., Benzene) | Biaryl (e.g., 4-Phenylphenol) |

| Meerwein Arylation | Electron-poor alkene | Arylated alkene |

Table 4: Carbon-Nitrogen and Carbon-Carbon Bond Formation Reactions.

Cross-Coupling and Linking Reactions

The electrophilic nature of the diazonium cation makes it an excellent partner in coupling reactions, most notably in the synthesis of azo compounds.

Azo Coupling Reactions: Advanced Synthetic Strategies

Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile and reacts with an activated aromatic ring, such as a phenol or an aniline (B41778), which serves as the nucleophile. chemigod.comorganic-chemistry.org This reaction is of immense industrial importance for the synthesis of a vast array of dyes and pigments. organic-chemistry.org The position of coupling is typically para to the activating group on the nucleophile, unless that position is blocked, in which case ortho coupling occurs. organic-chemistry.org The pH of the reaction medium is a critical parameter; mildly acidic to neutral conditions are generally optimal. organic-chemistry.org

A classic example of an azo coupling reaction involving this compound is its reaction with 2-naphthol (B1666908) (naphthalen-2-ol). wikipedia.orgnih.govsemanticscholar.org The 4-hydroxybenzenediazonium ion is generated in situ from the diazotization of 4-aminophenol (B1666318) using sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). nih.govsemanticscholar.org This is then coupled with 2-naphthol, which is typically dissolved in an alkaline solution to enhance its nucleophilicity, to produce the intensely colored azo dye, 1-(4-hydroxyphenylazo)-2-naphthol. nih.govsemanticscholar.org

The versatility of this reaction is demonstrated by the wide range of coupling partners that can be employed. For instance, 4-hydroxybenzenediazonium chloride has been coupled with ethyl 2-cyanoacetate and subsequently treated with hydrazine (B178648) hydrate (B1144303) to form pyrazolohydrazones, which are precursors to novel monoazo disperse dyes. nih.govsemanticscholar.org Similarly, it has been used in the synthesis of N-(4-hydroxyphenyl)maleimide-based azo compounds, yielding products with potential applications in materials science. mdpi.com

| Coupling Partner | Product | Yield (%) |

| 2-Naphthol | 1-(4-Hydroxyphenylazo)-2-naphthol | Not explicitly stated, but a common undergraduate experiment suggesting good yields. |

| Ethyl 2-cyanoacetate | Ethyl 2-cyano-2-(2-(4-hydroxyphenyl)hydrazono)acetate | Not explicitly stated. |

| N-(4-Hydroxyphenyl)maleimide | 4-Hydroxyphenylazo-3-N-(4-hydroxyphenyl)maleimide | 81% |

Table 5: Examples of Azo Coupling Reactions with 4-Hydroxybenzenediazonium Salts.

Aryl-Aryl Coupling Reactions

Beyond azo coupling, diazonium salts are valuable reagents for forming direct carbon-carbon bonds between aromatic rings. The Gomberg-Bachmann reaction is a key example, providing a method to synthesize biaryl compounds. wikipedia.orglscollege.ac.in The reaction involves treating the diazonium salt with an aromatic compound, such as benzene (B151609) or its derivatives, typically in the presence of a base. wikipedia.orgwikipedia.org

The mechanism proceeds through the formation of an aryl radical from the diazonium salt. This radical then attacks the other aromatic ring in a homolytic aromatic substitution, yielding the biaryl product. vedantu.com

Reaction Scheme: Ar-N₂⁺X⁻ + Ar'H → Ar-Ar' + N₂ + HX

While the Gomberg-Bachmann reaction has a broad scope for both the diazonium salt and the aromatic partner, a significant drawback is that it often produces low yields (frequently below 40%) due to competing side reactions, such as the formation of phenols or polymeric tars. wikipedia.orgmycollegevcampus.com Improvements to the methodology include the use of more stable diazonium tetrafluoroborates and the application of phase-transfer catalysts. wikipedia.org An intramolecular version of this reaction, known as the Pschorr cyclization, generally provides better yields for the synthesis of fused ring systems. wikipedia.org

Diazoamino Coupling Reactions

When a diazonium salt reacts with a primary or secondary amine under conditions that favor attack at the nitrogen atom rather than the aromatic ring (C-coupling), a diazoamino compound, or triazene, is formed. lkouniv.ac.in This is referred to as N-coupling. The reaction is typically carried out in a weakly acidic to neutral medium.

The formation of the diazoamino system occurs through the reaction of the diazonium cation with the nucleophilic nitrogen of the amine. mdpi.com For example, the reaction of 4-sulfobenzenediazonium chloride, a structurally related compound, with various cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) has been studied. mdpi.com However, these reactions can be complicated by side reactions, including C-coupling and decomposition of the diazonium salt, which can lead to multiple products and lower yields. researchgate.net The diazoamino compounds formed from primary amines can sometimes rearrange to form the more stable C-coupled aminoazo compound, especially under acidic conditions. lkouniv.ac.in

Transition Metal-Catalyzed Transformations

The utility of this compound and its derivatives is significantly expanded through transition metal catalysis. These reactions open up pathways for transformations that are difficult to achieve otherwise, including various cross-coupling reactions. Diazonium salts are effective substrates in many palladium-catalyzed cross-coupling reactions, often serving as surrogates for aryl halides. nobelprize.orgresearchgate.net

Palladium-catalyzed reactions such as the Suzuki, Heck, and Negishi couplings are powerful tools for C-C bond formation. nobelprize.orgmdpi.com In these processes, an organopalladium intermediate is formed via oxidative addition of a substrate to a Pd(0) complex. nobelprize.org Arenediazonium salts can serve as the electrophilic partner in these catalytic cycles. For example, palladium-catalyzed cross-coupling reactions of diazonium salts have been extensively reviewed and are used in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netnih.gov

Copper salts are also employed in transformations of diazonium salts. The Sandmeyer reaction, which uses copper(I) salts to replace the diazonium group with halides or a cyano group, is a classic example. wikipedia.orgmycollegevcampus.com Furthermore, copper(I) oxide has been used to facilitate the dediazoniation of 4-hydroxybenzenediazonium tetrafluoroborate, although in some cases thermal decomposition gives higher yields. thieme-connect.de

Recent research has also explored the use of laccase, a copper-containing oxidase, to catalyze the grafting of molecules onto surfaces modified with 4-hydroxybenzenediazonium salts. rsc.org In this process, the diazonium salt is first electrografted onto a surface, and its reduction generates reactive aryl radicals that form a covalent bond with the surface. The phenolic groups are then used in enzyme-catalyzed coupling reactions. rsc.org

Table 2: Examples of Metal-Involved Transformations of Diazonium Salts

| Reaction Type | Metal Catalyst/Reagent | Transformation |

| Cross-Coupling | Palladium(0) complexes | Forms new C-C bonds (e.g., Suzuki, Heck) |

| Sandmeyer Reaction | Copper(I) halides/cyanide | Replaces N₂ group with -Cl, -Br, -CN |

| Gomberg-Bachmann | (Often uncatalyzed, but Cu powder can be used) | Forms biaryls via aryl radicals |

| Enzymatic Grafting | Laccase (Copper-containing enzyme) | Catalyzes coupling at the phenol group |

Research Applications in Materials Science and Interface Chemistry

Covalent Functionalization of Carbon Nanomaterials

Covalent functionalization is a key strategy for altering the properties of carbon nanomaterials, such as their solubility, electronic structure, and processability. nih.gov Diazonium chemistry, in particular, offers a robust method for attaching functional groups to the surfaces of these materials. mdpi.commit.edu

One of the most significant applications of 4-hydroxybenzenediazonium (B98636) salts is the selective functionalization of single-walled carbon nanotubes (SWCNTs). wikipedia.orgresearchgate.net As-synthesized SWCNTs are typically a mixture of metallic and semiconducting types, and their separation is crucial for many electronic applications. nih.gov Covalent functionalization with diazonium salts provides a chemical route to achieve this separation. wikipedia.org The reaction involves the transfer of an electron from the nanotube to the diazonium salt, which then forms a covalent aryl bond with the nanotube sidewall. wikipedia.org This process alters the electronic properties of the nanotube. wikipedia.org

The reaction of 4-hydroxybenzenediazonium salts with SWCNTs is highly selective and depends on the electronic structure and diameter of the nanotubes. wikipedia.orgacs.org

Electronic Selectivity : Metallic SWCNTs exhibit a higher reactivity towards 4-hydroxybenzenediazonium salts compared to their semiconducting counterparts. wikipedia.org This is because metallic nanotubes have a greater density of electronic states near their Fermi level, which facilitates the initial electron transfer step required for the reaction to proceed. wikipedia.orgacs.org The reduction potential of 4-hydroxybenzenediazonium salt is such that it preferentially reacts with metallic SWCNTs, effectively suppressing the reaction with semiconducting SWCNTs. researchgate.net This high degree of selectivity is crucial for separating the two types of nanotubes. researchgate.net

Diameter-Dependent Reactivity : The reactivity of SWCNTs also shows a dependence on their diameter. For reactions limited by electron transfer, such as with 4-hydroxybenzenediazonium, there is a distinct reactivity trend where larger-diameter semiconducting nanotubes are more reactive than smaller-diameter ones. acs.org The reaction mechanism involves a noncovalent adsorption of the diazonium compound onto the nanotube, which is dependent on the density of states, followed by the formation of a covalent bond. acs.org Therefore, under controlled conditions, metallic tubes react first, followed by large-diameter semiconducting tubes, and finally small-diameter semiconducting tubes. acs.org This contrasts with other reactions where chemical reactivity increases with decreasing diameter due to higher surface curvature. wikipedia.orgresearchgate.net

The selective nature of this reaction can be monitored using various spectroscopic techniques. For instance, Raman spectroscopy shows an increase in the disorder-related 'D' peak and a decrease in the tangential 'G' peak upon functionalization. wikipedia.org Optical absorption spectroscopy is also used to track the reaction kinetics for specific nanotube chiralities. nih.govmit.edu

| Reactivity Parameter | Observation | Source(s) |

| Electronic Type | Metallic SWCNTs show higher reactivity than semiconducting SWCNTs. | wikipedia.orgresearchgate.net |

| Diameter (Semiconducting) | Reactivity increases with diameter for semiconducting SWCNTs. | acs.org |

| Reaction Order | Metallic SWCNTs > Large-diameter semiconducting > Small-diameter semiconducting. | acs.org |

The density of the grafted functional groups and the selectivity of the reaction can be precisely controlled by managing the reaction conditions.

Reagent Concentration and Addition Rate : The selectivity towards metallic SWCNTs is highly dependent on the concentration of the diazonium reagent. wikipedia.org To ensure that only metallic SWCNTs react, the reagent must be added slowly and at a low concentration, so it is consumed by the more reactive metallic tubes before it can react with the semiconducting ones. wikipedia.org Instantaneous addition of the entire diazonium solution would lead to an excess of the reactant, causing the functionalization of semiconducting SWCNTs as well. wikipedia.org

Surfactant Environment : The choice of surfactant used to disperse the SWCNTs can significantly influence the reaction rate. For example, SWCNTs wrapped in a helical flavin mononucleotide (FMN) assembly react about two hundred times slower with diazonium salts than those dispersed with sodium dodecyl sulfate (B86663) (SDS). researchgate.net This effect is attributed to the chirality-specific binding affinity of the surfactant to the SWCNTs. researchgate.net

By carefully controlling these parameters, it is possible to achieve a high degree of selective functionalization, which is a key step in the purification of semiconducting SWCNTs for electronic device fabrication. researchgate.netresearchgate.net

Similar to carbon nanotubes, graphene, a two-dimensional sheet of sp²-hybridized carbon atoms, can be covalently functionalized using diazonium salts. nih.govwangresearchgroup.org This modification is used to alter graphene's properties, such as opening an electronic bandgap, improving its dispersibility, and adding new functionalities for sensing or composite materials. wangresearchgroup.orgbham.ac.uk

The reaction mechanism involves an initial electron transfer from the graphene to the diazonium salt, generating an aryl radical. mdpi.comwangresearchgroup.org This radical then forms a covalent bond with a carbon atom in the graphene lattice, which changes the local hybridization from sp² to sp³. wangresearchgroup.org This process can be influenced by the number of graphene layers, the presence of edge states or defects, and the reaction environment. wangresearchgroup.org The functionalization of graphene with molecules like nitrobenzene (B124822) and benzene (B151609) sulfonate has been achieved using diazonium chemistry, which can be useful for applications such as enhancing the performance of Li-S batteries by creating specific interactions with polysulfides. The modification of graphene edges has also been demonstrated using diazonium salts, which can block the electrode and alter its electrochemical properties. mdpi.com

Selective Modification of Single-Walled Carbon Nanotubes (SWCNTs)

Surface Modification of Conductive Substrates

The modification of conductive surfaces using diazonium salts is a versatile technique for creating tailored interfaces with specific chemical and physical properties. dokumen.pub This method is applicable to a wide range of materials, including various metals and conductive polymers. mdpi.comnih.gov The resulting aryl layers are robustly attached to the substrate through covalent bonds, providing high stability. nih.gov

Electrografting is a powerful and rapid method for modifying conductive surfaces by electrochemically reducing diazonium salts. mdpi.comresearchgate.net The process involves applying a potential to a conductive substrate immersed in a solution containing the diazonium salt. mdpi.com This reduction generates aryl radicals directly at the electrode surface, which then graft onto it. researchgate.net

Application in Adhesion Promotion and Polymer Integration

Adhesion promoters are critical components in materials science, as they enhance the bond between a coating or adhesive and a substrate, which is particularly challenging when joining dissimilar materials like organic polymers and inorganic or natural fillers. polymerinnovationblog.comspecialchem.com 4-Hydroxybenzenediazonium and its related salts serve as effective coupling agents, creating a robust chemical bridge at the interface, which significantly improves the durability and performance of composite materials. researchgate.netresearchgate.net

The mechanism involves the diazonium salt grafting an organic layer onto the surface of a filler material. This new surface is more chemically compatible with a polymer matrix, leading to improved wetting, stronger interfacial adhesion, and better dispersion of the filler within the polymer. researchgate.net Research has specifically highlighted the use of o-hydroxybenzenediazonium salt, a closely related isomer, to treat jute fibers for reinforcing polypropylene (B1209903) (PP) composites. researchgate.net The treatment resulted in composites with superior mechanical properties compared to those made with raw or alkali-treated jute fibers. researchgate.net This indicates that the covalent bond formed by the diazonium treatment creates a more effective stress-transfer interface between the fiber and the polymer matrix. Similarly, modifying coir fibers with O-hydroxybenzenediazonium has been shown to improve their dispersion in and adhesion to a polypropylene matrix. researchgate.net

Chemical Modification of Natural and Synthetic Fibers

The surface properties of natural and synthetic fibers often need to be modified to make them suitable for use in high-performance composites. rroij.com Natural fibers, such as jute or coir, are inherently hydrophilic due to the presence of hydroxyl groups in cellulose (B213188) and lignin, which makes them incompatible with hydrophobic polymer matrices like polypropylene. researchgate.netrroij.com Chemical modification using diazonium salts, including 4-hydroxybenzenediazonium sulfate, is an effective strategy to overcome this incompatibility. researchgate.net

Research Findings on Jute Fiber Composites

The following table presents data on the mechanical properties of polypropylene (PP) composites reinforced with jute fibers that have undergone different chemical treatments. The data highlights the effectiveness of modification with o-hydroxybenzenediazonium salt (o-HBDS) in an alkaline medium compared to other treatments.

| Property | PP (Unfilled) | Raw Jute-PP Composite | Alkali-Treated Jute-PP Composite | o-HBDS-Treated Jute-PP Composite |

| Tensile Strength | Lower | Higher | Higher | Highest |

| Flexural Strength | Lower | Higher | Higher | Highest |

| Compressive Strength | Lower | Higher | Higher | Highest |

| Elongation at Break | Highest | Lower | Lower | Lowest |

This table is a qualitative summary based on findings that o-HBDS-treated jute fiber-PP composites exhibited higher mechanical properties (except for elongation at break) than PP alone, raw jute fiber-PP composites, and alkali-treated jute fiber-PP composites. researchgate.net

Advanced Characterization Techniques in Diazonium Chemistry Research

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation and Mechanistic Probes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding characteristics within 4-hydroxybenzenediazonium (B98636) sulfate (B86663). These methods are highly sensitive to the specific vibrational modes of the molecule, offering a molecular fingerprint.

Detailed Research Findings:

The analysis of 4-hydroxybenzenediazonium sulfate reveals characteristic vibrational bands that confirm its structure. The most prominent and diagnostic feature in the vibrational spectrum of arenediazonium salts is the stretching vibration of the diazonium group (–N≡N–). This bond typically gives rise to a strong and sharp absorption band in the IR spectrum and a strong, distinct peak in the Raman spectrum. For benzenediazonium (B1195382) salts, this peak is consistently observed in the 2200-2300 cm⁻¹ region. For instance, the Raman spectrum of the closely related 4-carboxybenzene diazonium tetrafluoroborate (B81430) shows a strong N≡N stretching mode at approximately 2299 cm⁻¹. ifremer.fr

The presence of the hydroxyl (–OH) group is confirmed by a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, which is characteristic of O–H stretching in a hydrogen-bonded state. msu.edu The aromatic nature of the compound is evidenced by several bands: the aromatic C–H stretching vibrations appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the C=C ring stretching vibrations produce characteristic bands in the 1400-1600 cm⁻¹ region. vscht.cz

The sulfate (SO₄²⁻) counter-ion also has distinct vibrational modes. The free sulfate ion, with tetrahedral symmetry, exhibits a very strong, sharp band (ν₁) in the Raman spectrum around 981 cm⁻¹ and another strong, broad band (ν₃) in the IR spectrum around 1100 cm⁻¹. pressbooks.pub The interaction with the cation in the crystal lattice can cause these bands to shift or split.

A summary of the expected characteristic vibrational frequencies for this compound is presented below.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity | Notes |

|---|---|---|---|---|

| O–H Stretch | 3200 - 3600 | IR | Broad, Strong | Indicative of hydrogen bonding. |

| Aromatic C–H Stretch | 3000 - 3100 | IR, Raman | Medium to Weak | Confirms the presence of the benzene (B151609) ring. |

| Diazo (N≡N) Stretch | 2200 - 2300 | IR, Raman | Strong, Sharp | The most diagnostic peak for a diazonium salt. ifremer.fr |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Medium to Strong | Typically appears as two or more bands. vscht.cz |

| C–N Stretch | 1200 - 1350 | IR | Medium | msu.edu |

| Sulfate (SO₄²⁻) ν₃ Stretch | ~1100 | IR | Strong, Broad | Asymmetric stretch of the sulfate ion. pressbooks.pub |

These spectral signatures are crucial not only for structural confirmation but also for mechanistic studies. For example, during chemical reactions, the disappearance of the characteristic N≡N band at ~2200-2300 cm⁻¹ can be monitored to track the consumption of the diazonium salt.

Electronic Absorption Spectroscopy (UV-Vis-NIR) for Reaction Monitoring and Product Analysis

Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, is a cornerstone technique for studying conjugated systems like this compound. It provides information about the electronic transitions within the molecule and is an effective method for quantitative analysis and reaction monitoring.

Detailed Research Findings:

Arenediazonium salts exhibit strong UV absorption due to π → π* electronic transitions within the aromatic ring and the attached diazonium group. The position of the maximum absorbance (λmax) is sensitive to the substituents on the benzene ring. For benzenediazonium salts, the primary absorption band is typically found in the UV region. For example, diazonium salts derived from sulfanilic acid show a λmax around 350 nm. researchgate.net The presence of the electron-donating hydroxyl group in this compound is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzenediazonium.

This technique is particularly valuable for monitoring the progress of reactions involving diazonium salts. libretexts.org For instance, in azo coupling reactions, the formation of the highly conjugated azo product results in the appearance of a new, strong absorption band in the visible region (typically 400-500 nm), which is responsible for the characteristic color of azo dyes. The simultaneous decrease in the absorbance of the diazonium salt in the UV region and the increase in the absorbance of the azo product in the visible region allows for precise kinetic analysis of the reaction.

Interactive Data Table: UV-Vis Absorption Data for Reaction Monitoring

| Species | Expected λmax Range (nm) | Type of Transition | Application |

|---|---|---|---|

| This compound | ~250 - 380 | π → π* | Reactant monitoring researchgate.net |

The Beer-Lambert law (A = εlc) can be applied to determine the concentration of this compound in solution, provided the molar absorptivity (ε) is known. libretexts.org This is essential for quantitative studies of its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed determination of molecular structure in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of unique atoms in a molecule.

Detailed Research Findings:

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. Due to the para-substitution pattern, the aromatic protons would appear as a characteristic AA'BB' system, which often simplifies to two doublets. The strong electron-withdrawing nature of the diazonium group (–N₂⁺) would significantly deshield the aromatic protons, shifting their signals downfield compared to benzene (7.36 ppm). The protons ortho to the diazonium group would be the most downfield.

The hydroxyl proton (–OH) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. A key experiment to confirm this peak is D₂O exchange; upon adding a drop of deuterium (B1214612) oxide to the NMR sample, the –OH proton exchanges with deuterium, causing the signal to disappear from the spectrum.

In the ¹³C NMR spectrum, four distinct signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon atom attached to the diazonium group (C1) would be significantly downfield. The carbon bearing the hydroxyl group (C4) would also be shifted downfield. The chemical shifts for ¹³C nuclei in organic molecules span a wide range (up to 200 ppm), which typically allows for the resolution of all unique carbon signals. pressbooks.pub

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic, ortho to -N₂⁺) | 7.8 - 8.5 | Doublet | Deshielded by the electron-withdrawing diazonium group. |

| ¹H (Aromatic, ortho to -OH) | 6.9 - 7.5 | Doublet | Shielded relative to the other aromatic protons. |

| ¹H (Hydroxyl) | Variable (e.g., 5.0 - 10.0) | Broad Singlet | Disappears upon D₂O exchange. |

| ¹³C (C-N₂⁺) | 120 - 140 | Singlet | Downfield shift due to direct attachment to the diazonium group. |

| ¹³C (Aromatic CH) | 115 - 135 | Singlet | Two distinct signals expected for the two types of CH carbons. |

Note: The predicted chemical shifts are estimates based on data for structurally similar compounds and general substituent effects. Actual experimental values may vary.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties.

Detailed Research Findings:

A crystallographic study of this compound would definitively establish:

Molecular Geometry: The precise bond lengths of the C–N and N≡N bonds, the planarity of the benzene ring, and the geometry of the sulfate anion.

Crystal Packing: How the 4-hydroxybenzenediazonium cations and sulfate anions are arranged in the crystal lattice.

Intermolecular Interactions: The details of the hydrogen bonding network, particularly involving the phenolic –OH group, the sulfate oxygen atoms, and potentially any water of crystallization. These interactions are critical in determining the stability and physical properties of the solid salt.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the fundamental symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | e.g., a=8.5 Å, b=10.2 Å, c=7.9 Å, β=95° | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (e.g., N≡N, C–N) | N≡N ≈ 1.08 Å, C–N ≈ 1.41 Å | Confirms bonding character and provides data for theoretical modeling. |

| Bond Angles (e.g., C–C–N, C–N–N) | C–N≡N ≈ 180° | Confirms the linear geometry of the diazonium group. |

The determination of the crystal structure of this compound would provide a benchmark for computational models and a deeper understanding of its solid-state reactivity.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the electronic structure and predicting the reactivity of molecules like the 4-hydroxybenzenediazonium (B98636) ion. semanticscholar.orgajchem-a.com These methods allow for the examination of molecular properties that are difficult to probe experimentally.

Analysis of Molecular Orbitals and Charge Distribution

The electronic characteristics of the 4-hydroxybenzenediazonium cation are significantly influenced by its substituent groups. The hydroxyl (-OH) group at the para position is an electron-donating group, which affects the distribution of electrons within the aromatic ring and the diazonium moiety (-N₂⁺).

DFT calculations on substituted benzenediazonium (B1195382) ions reveal important trends in their electronic structure. conicet.gov.ar The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. ajchem-a.com

For the 4-hydroxybenzenediazonium ion, the electron-donating -OH group is expected to increase the energy of the HOMO compared to the unsubstituted benzenediazonium ion. This, in turn, would likely decrease the HOMO-LUMO gap, suggesting a higher reactivity. Studies on various para-substituted benzenediazonium ions have shown that electron-donating groups generally lead to a decrease in the stability of the cation. acs.org

The charge distribution in the 4-hydroxybenzenediazonium ion is also a key feature that can be analyzed using DFT. It is generally found that the positive charge in arenediazonium ions is not solely localized on the N₂ group but is distributed across the molecule, particularly on the hydrocarbon fragment. missouri.edu The electron-donating nature of the para-hydroxyl group would further influence this distribution, likely increasing electron density at the ortho and para positions of the benzene (B151609) ring through resonance.

Table 1: Calculated Electronic Properties of Substituted Benzenediazonium Ions (Illustrative Data)

| Substituent (para-) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H | -7.5 | -2.0 | 5.5 |

| -OH (estimated) | > -7.5 | ~ -2.0 | < 5.5 |

| -NO₂ | < -7.5 | < -2.0 | > 5.5 |

Note: This table provides illustrative values based on general trends discussed in the literature for substituted benzenediazonium ions. Specific calculated values for 4-hydroxybenzenediazonium sulfate (B86663) were not available in the searched literature.

Reaction Pathway Elucidation and Transition State Analysis

Computational studies are instrumental in mapping out the potential energy surfaces of chemical reactions, including the decomposition (dediazoniation) of arenediazonium ions. researchgate.net These calculations can identify the structures of transition states and intermediates, providing mechanistic insights. rsc.org

The decomposition of the 4-hydroxybenzenediazonium ion can proceed through different pathways, with the heterolytic Sₙ1 mechanism being a prominent route. This pathway involves the cleavage of the C-N bond to form a highly reactive aryl cation and a molecule of nitrogen gas. mdpi.com

Scheme 1: Illustrative Sₙ1 Dediazoniation of 4-Hydroxybenzenediazonium Ion

DFT calculations can be employed to determine the activation energy for this process by locating the transition state structure. researchgate.net The transition state for the Sₙ1 dediazoniation of benzenediazonium ions has been computationally modeled, showing a gradual shift of positive charge from the diazonium group to the phenyl ring as the C-N bond elongates. rsc.org The presence of the electron-donating hydroxyl group in the para position is expected to stabilize the developing positive charge on the aryl ring, thereby lowering the activation energy for dediazoniation compared to the unsubstituted benzenediazonium ion.

Computational models for the hydrolysis of aryldiazonium ions have also been developed, considering both unimolecular (Sₙ1) and bimolecular (SₙAr) mechanisms. researchgate.net These studies help to differentiate between proposed reaction pathways based on their calculated energy barriers. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in a solvent. acs.orgscirp.org MD simulations model the movements of atoms and molecules over time, providing insights into solvation, ion pairing, and local concentration effects.

For 4-hydroxybenzenediazonium sulfate in an aqueous solution, MD simulations could be used to study several aspects:

Solvation Shell Structure: MD simulations can reveal the arrangement of water molecules around the 4-hydroxybenzenediazonium cation and the sulfate anion. This includes determining the number of water molecules in the first solvation shell and their orientation relative to the ions.

Ion Pairing: These simulations can investigate the extent of ion pairing between the 4-hydroxybenzenediazonium cation and the sulfate anion in solution. The formation of ion pairs can influence the reactivity of the diazonium ion.

Local Concentrations: In mixed solvent systems, MD simulations can determine the local concentrations of different solvent components around the diazonium ion. mdpi.com This is particularly relevant as the local environment can significantly affect reaction rates and product distributions.

Electrochemical Studies on 4 Hydroxybenzenediazonium Sulfate

Voltammetric Techniques for Electrochemical Reactivity Profiling

Voltammetric techniques are a suite of electroanalytical methods used to study the electrochemical properties of a substance in solution. brown.edu These active techniques involve applying a time-dependent potential to a working electrode and measuring the resulting current, which provides insights into the analyte's redox behavior, reaction mechanisms, and electron transfer kinetics. brown.edulibretexts.org For 4-hydroxybenzenediazonium (B98636) sulfate (B86663), techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and various pulse and stripping voltammetries are employed to characterize its reactivity profile. brown.edunih.gov

Cyclic voltammetry is particularly valuable for studying diazonium salts. In a typical CV experiment, the potential is swept linearly in one direction (e.g., to more negative potentials) and then reversed. libretexts.org This allows for the investigation of the reduction of the diazonium cation and any subsequent chemical reactions of the generated species. rsc.orgnih.gov The resulting voltammogram, a plot of current versus applied potential, reveals key parameters like redox potentials. libretexts.org Factors such as the concentration of the diazonium salt and the scan rate can be varied to control the electrochemical process, for instance, in the formation of layers on an electrode surface. mdpi.com Modern studies utilize a three-electrode potentiostat, which includes a working electrode, a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode, to ensure precise control over the applied potential. libretexts.org

Studies using voltammetric techniques demonstrate that arenediazonium salts readily undergo a single-electron reduction at the cathode to generate a highly reactive aryl radical, with the concomitant loss of a dinitrogen molecule. wikipedia.orgpku.edu.cn This initial electron transfer is a key step that underpins its use in both synthesis and surface modification. For diazonium salts with electron-donating groups, like the 4-hydroxyl substituent, a cathodic potential is required to induce the formation of these radical species. researchgate.net The voltammogram of an aryldiazonium salt at low concentration often shows a first one-electron wave corresponding to the formation of the aryl radical, followed by a second, smaller wave at a more negative potential attributed to the reduction of the radical itself to an aryl anion. researchgate.net The standard redox potential of this radical/anion couple can be determined through simulation of the voltammogram. researchgate.net

The electrochemical characteristics are summarized in the table below.

| Parameter | Description | Typical Observation for 4-Hydroxybenzenediazonium |

| Primary Redox Process | Reduction of the diazonium cation ([Ar-N₂]⁺) at the cathode. | [HO-C₆H₄-N₂]⁺ + e⁻ → [HO-C₆H₄-N₂]• |

| Key Intermediate | An unstable diazenyl radical that rapidly loses N₂. | [HO-C₆H₄-N₂]• → HO-C₆H₄• + N₂ |

| Reactive Species | The 4-hydroxyphenyl radical (HO-C₆H₄•). | This radical is the key intermediate for subsequent reactions. |

| Electron Transfer | A single-electron transfer (SET) process. | The process is generally irreversible due to the rapid decomposition of the initial reduction product. pku.edu.cn |

| Effect of -OH Group | The electron-donating hydroxyl group lowers the reduction potential compared to unsubstituted or electron-withdrawing group substituted benzenediazonium (B1195382) salts. researchgate.net | Requires a specific cathodic potential to initiate radical formation. researchgate.net |

Electrosynthesis and Electrofunctionalization Methodologies

Electrosynthesis harnesses electrical current to drive chemical reactions, offering a green and sustainable alternative to conventional synthesis by often avoiding harsh reagents and operating at mild conditions. pku.edu.cnrsc.org For 4-hydroxybenzenediazonium sulfate, electrochemical methods are used for both the synthesis of new molecules (electrosynthesis) and the modification of surfaces (electrofunctionalization). researchgate.netresearchgate.net These methodologies exploit the electrochemically generated 4-hydroxyphenyl radical as a key reactive intermediate.

A significant application of diazonium salt electrochemistry is in directed organic synthesis, most notably in the electrochemical Sandmeyer reaction. pku.edu.cn The classical Sandmeyer reaction uses copper salts to convert aryl diazonium salts into aryl halides. researchgate.net The electrochemical version replaces the chemical reductant with electricity, providing a more sustainable and often more efficient protocol. nih.govpku.edu.cn

In a typical electrochemical Sandmeyer setup, this compound is reduced at the cathode in the presence of a halogen source. The electrochemically generated 4-hydroxyphenyl radical is trapped by the halogenating agent to form the corresponding halogenated phenol (B47542). pku.edu.cnresearchgate.net This method avoids the use of metal catalysts like copper, which simplifies product purification. researchgate.net The reaction can be performed under constant current using simple and inexpensive electrode materials like platinum or graphite. nih.govpku.edu.cn

| Component | Role in Electrochemical Sandmeyer Reaction | Example |

| Substrate | The source of the aryl group. | This compound |

| Driving Force | Provides the electron for the initial reduction. | Electricity (Constant Current) |

| Cathode | Site of diazonium salt reduction. | Platinum (Pt) mesh, Graphite plate nih.govpku.edu.cn |

| Anode | Site of oxidation to balance the cell reaction. | Platinum (Pt) mesh, Graphite plate nih.govpku.edu.cn |

| Halogen Source | Traps the generated aryl radical. | N-Bromosuccinimide (NBS), Sodium Bromide (NaBr) pku.edu.cn |

| Solvent/Electrolyte | Provides solubility and ionic conductivity. | Methanol/DMF, Bu₄NClO₄ nih.gov |

The 4-hydroxyphenyl radical generated from the electrochemical reduction of this compound is highly effective for modifying surfaces, a process known as electrografting. researchgate.nettue.nl This technique is widely used to functionalize conductive materials such as glassy carbon, graphene, and carbon nanotubes by forming stable, covalent carbon-carbon bonds between the aryl group and the surface. mdpi.comwangresearchgroup.org

The process begins with the single-electron reduction of the diazonium cation at the electrode surface. wangresearchgroup.org The resulting aryl radical immediately attacks the electrode material, forming a covalent bond and modifying the surface's chemical and physical properties. mdpi.comwangresearchgroup.org This method is highly versatile, allowing for the introduction of hydroxyl functionalities onto a wide range of conductive substrates.

The thickness and density of the grafted layer can be precisely controlled by manipulating electrochemical parameters during the grafting process, such as the concentration of the diazonium salt, the potential scan rate, and the number of voltammetric cycles. mdpi.com For instance, studies on similar diazonium salts have shown that using a low concentration and a high scan rate in cyclic voltammetry can lead to the formation of a monolayer, while higher concentrations or lower scan rates may result in the growth of multilayers. mdpi.com This level of control is crucial for applications in developing sensors, catalysts, and biocompatible interfaces. mdpi.comresearchgate.net The selective grafting onto metallic single-walled carbon nanotubes over semiconducting ones has also been demonstrated, highlighting the precision of this technique. researchgate.net

| Parameter | Influence on Surface Grafting |

| Concentration | Higher concentrations of diazonium salt can lead to the formation of thicker, multilayer films. mdpi.com |

| Potential Scan Rate | Lower scan rates in cyclic voltammetry allow more time for multilayer growth, while higher rates favor monolayer formation. mdpi.com |

| Number of Cycles | Increasing the number of voltammetric cycles generally increases the surface coverage and layer thickness. |

| Substrate Type | The electronic structure of the substrate (e.g., metallic vs. semiconducting carbon nanotubes) can influence the reaction selectivity. researchgate.net |

Interdisciplinary Research Perspectives and Future Directions

Synergistic Approaches in Synthesis and Materials Science

The integration of 4-hydroxybenzenediazonium (B98636) chemistry with materials science has yielded significant advancements, particularly in the realm of nanomaterials. A key area of this synergy is the surface functionalization of carbon nanotubes (CNTs). The reaction of 4-hydroxybenzene diazonium salts with single-walled carbon nanotubes (SWCNTs) allows for the covalent attachment of hydroxyphenyl groups to the nanotube surface. researchgate.net This modification is not merely a surface coating but a strategic alteration of the material's fundamental properties.

This functionalization provides a powerful tool for tackling one of the major challenges in nanotube technology: the separation of metallic and semiconducting SWCNTs. dokumen.pub The diazonium-based reaction can exhibit selectivity towards specific nanotube chiralities, offering a chemical handle to differentiate and sort them. researchgate.net This synergy between organic synthesis and materials science opens avenues for producing high-purity nanotube fractions essential for next-generation electronics. The principles of this approach are broadly applicable, with diazonium salts being used to graft aryl monolayers onto various substrates, including silicon wafers and metals like gold, iron, and platinum, demonstrating the wide-ranging potential of this collaborative research field. dokumen.pubwikipedia.org

Research has established a structure-reactivity relationship for the reaction between SWCNTs and 4-hydroxybenzene diazonium, using it as a model electron acceptor. researchgate.netacs.org This relationship provides mechanistic insights into these electronically selective reactions, forming a theoretical framework that can guide the design of future hybrid materials with tailored properties. researchgate.net

Unexplored Reactivity Patterns and Novel Transformations

While the classical reactions of aryldiazonium salts, such as the Sandmeyer, Gomberg-Bachmann, and diazo coupling reactions, are well-established, current research is focused on uncovering novel transformations and unexplored reactivity patterns. wikipedia.orgnumberanalytics.com These efforts aim to expand the synthetic utility of compounds like 4-hydroxybenzenediazonium sulfate (B86663) beyond their traditional roles.